molecular formula C23H18N2O7S B13947832 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid CAS No. 63680-66-0

8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid

Cat. No.: B13947832
CAS No.: 63680-66-0
M. Wt: 466.5 g/mol
InChI Key: SQJJNICBJWIBOF-UHFFFAOYSA-N
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Description

8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, phenethylamine, and sulfonic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such complex compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions might convert certain functional groups, such as nitro groups, into amines.

    Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the quinoline family are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, derivatives of quinoline compounds are explored for their potential as pharmaceutical agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

Industrially, such compounds might be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid would depend on its specific molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory agent.

    Quinoline: A basic structure for many biologically active compounds.

Uniqueness

What sets 8-Hydroxy-7-((beta-hydroxy-alpha-oxo-p-phenoxy)phenethylamino)-5-quinolinesulfonic acid apart is its specific functional groups and the potential for unique biological activities. Its combination of hydroxy, sulfonic acid, and phenethylamino groups may confer distinct properties not found in other quinoline derivatives.

Properties

CAS No.

63680-66-0

Molecular Formula

C23H18N2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

8-hydroxy-7-[[2-hydroxy-2-(4-phenoxyphenyl)acetyl]amino]quinoline-5-sulfonic acid

InChI

InChI=1S/C23H18N2O7S/c26-21(14-8-10-16(11-9-14)32-15-5-2-1-3-6-15)23(28)25-18-13-19(33(29,30)31)17-7-4-12-24-20(17)22(18)27/h1-13,21,26-27H,(H,25,28)(H,29,30,31)

InChI Key

SQJJNICBJWIBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)O

Origin of Product

United States

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